molecular formula C16H20N2O2 B2420492 N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide CAS No. 2034333-12-3

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide

Cat. No.: B2420492
CAS No.: 2034333-12-3
M. Wt: 272.348
InChI Key: LYRZXWRCWCUSKT-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide typically involves the formation of the isoxazole ring followed by the attachment of the propyl and phenylpropanamide groups. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu (I) or Ru (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that minimize costs and maximize yield. The use of eco-friendly and metal-free synthetic strategies is becoming increasingly important in industrial settings to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide include other isoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the isoxazole ring and the phenylpropanamide group provides a unique scaffold for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRZXWRCWCUSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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